Tubulysin's Intrinsic Cytotoxic Potency Exceeds That of MMAE by an Order of Magnitude
A comparison of intrinsic cytotoxic potencies reveals that tubulysin analogs are significantly more potent than the clinically validated ADC payload monomethyl auristatin E (MMAE). An optimized tubulysin analog (Tb32) exhibits picomolar activity against a range of cell lines, which is an order of magnitude more potent than reported IC50 values for free MMAE in similar cellular contexts [1].
| Evidence Dimension | Intrinsic Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2-12 pM (Tubulysin analog Tb32 against HEK 293T and MES SA cell lines) |
| Comparator Or Baseline | 0.1-1 nM (Typical reported IC50 for free MMAE across various cancer cell lines) |
| Quantified Difference | Approximately 10- to 500-fold increase in potency |
| Conditions | In vitro cytotoxicity assays on human embryonic kidney (HEK 293T) and uterine sarcoma (MES SA) cell lines. |
Why This Matters
This higher intrinsic potency translates to a more effective payload, potentially enabling the use of lower drug-to-antibody ratios (DAR) or targeting of antigens with lower expression levels.
- [1] Nicolaou KC, et al. Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins. J Am Chem Soc. 2016 Feb 10;138(5):1698-708. View Source
